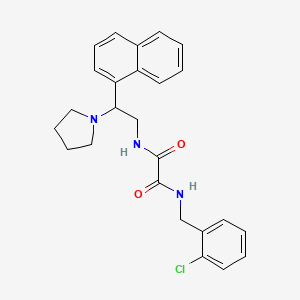![molecular formula C8H9ClN2O2 B2554022 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride CAS No. 2402831-16-5](/img/structure/B2554022.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride” is a chemical compound with the empirical formula C8H8N2O2 . It is usually available in solid form .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride” can be represented by the SMILES stringOC(=O)c1cnc2NCCc2c1 . The InChI string is 1S/C8H8N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10)(H,11,12) .
Applications De Recherche Scientifique
FGFR Inhibition for Cancer Therapy
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in several cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. AT37661 belongs to a class of 1H-pyrrolo[2,3-b]pyridine derivatives that target FGFR1, FGFR2, and FGFR3. Compound 4h, in particular, exhibits potent FGFR inhibitory activity, with low molecular weight, making it an appealing lead compound for further optimization . In vitro studies have shown that 4h inhibits breast cancer cell proliferation and induces apoptosis. Additionally, it significantly reduces migration and invasion of cancer cells .
Antileishmanial Efficacy
Uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, synthesized using a post-Ugi modification strategy, have been evaluated for their efficacy against visceral leishmaniasis (VL). While this specific compound is not directly mentioned, it falls within the same structural class. Further research is needed to explore its potential as an antileishmanial agent .
Cascade Synthesis of Multi-Substituted Derivatives
A novel protocol allows the preparation of multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives from readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines. These derivatives hold promise for various applications, including drug discovery and chemical synthesis .
Mécanisme D'action
Target of Action
The primary targets of AT37661 are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . AT37661 exhibits potent activities against FGFR1, 2, and 3 .
Mode of Action
AT37661 interacts with its targets, FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The FGFR signaling pathway is the primary pathway affected by AT37661. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as at37661, would be an appealing lead compound beneficial to subsequent optimization .
Result of Action
In vitro, AT37661 has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Additionally, AT37661 significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDIJVTZWLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride | |
CAS RN |
2402831-16-5 |
Source


|
| Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)


![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)






![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)